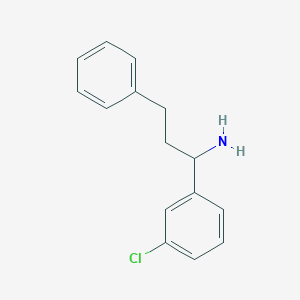

1-(3-Chlorophenyl)-3-phenylpropan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZUOHYDTGDPHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 3 Chlorophenyl 3 Phenylpropan 1 Amine

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 1-(3-Chlorophenyl)-3-phenylpropan-1-amine, the primary disconnection points are the carbon-nitrogen (C-N) bond and the carbon-carbon (C-C) bonds of the propane (B168953) backbone.

A logical and common retrosynthetic disconnection involves the C-N bond of the amine, which points to a reductive amination pathway. amazonaws.comyoutube.com This disconnection reveals two key synthons: a carbonyl compound and an ammonia (B1221849) equivalent. The corresponding synthetic equivalent for the carbonyl synthon is 1-(3-chlorophenyl)-3-phenylpropan-1-one.

Figure 1: Primary Retrosynthetic Disconnection via C-N Bond Cleavage

Further disconnection of the keto-intermediate, 1-(3-chlorophenyl)-3-phenylpropan-1-one, at the C1-C2 bond suggests a Friedel-Crafts acylation type reaction. This would involve a 3-phenylpropanoyl chloride and chlorobenzene (B131634). An alternative disconnection between C2 and C3 points towards a reaction between a benzaldehyde (B42025) derivative and an enolate of a substituted acetophenone.

A particularly effective strategy involves disconnecting the C1-C2 bond of a precursor like 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol, which can be synthesized from m-chlorophenyl-phenylacetaldehyde and nitromethane (B149229). google.com This approach builds the carbon backbone and incorporates the nitrogen functionality (as a nitro group) in a single step, which can then be reduced to the desired amine.

Development and Optimization of Synthetic Pathways to the Core Structure

Building on the retrosynthetic analysis, several synthetic pathways can be devised. The most prominent routes involve the synthesis of key intermediates followed by a reductive amination step.

Precursor Synthesis and Intermediate Derivatization

The success of the total synthesis hinges on the efficient preparation of crucial precursors that form the carbon skeleton of the target molecule.

The chlorophenyl moiety is typically introduced using 3-chlorobenzaldehyde (B42229) as a starting material. chemicalbook.comcdhfinechemical.com This compound is commercially available and can be synthesized through various methods, such as the reduction of m-nitrobenzaldehyde followed by a Sandmeyer reaction. prepchem.com 3-Chlorobenzaldehyde can be functionalized to create more complex intermediates. For instance, ortho-lithiation strategies can be used to introduce substituents at the 2-position of 2-(3-chlorophenyl)-1,3-dioxolanes, which serve as protected forms of the aldehyde. researchgate.netresearchgate.net

A key intermediate, m-chlorophenyl-phenylacetaldehyde, can be prepared, which serves as a direct precursor for building the propanol (B110389) backbone through reaction with nitromethane. google.com

Table 1: Synthesis of 2-Substituted 3-Chlorobenzaldehyde Acetals

| Product | Electrophile (E) | Yield (%) |

|---|---|---|

| 2a | I | 56 |

| 2b | MeI | 60 |

| 2c | MeSSMe | 66 |

| 2d | ClCOEt | 68 |

Data sourced from a study on the functionalization of 3-chlorobenzaldehyde. researchgate.net

The phenylpropane unit can be constructed through several methods. One approach involves the synthesis of 1-phenylpropane-1,2-dione from propiophenone. prepchem.com Another route starts from benzaldehyde and acetylene (B1199291) to form a propagylic alcohol, which can be further processed. sciencemadness.org

A highly relevant intermediate is 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol. This compound is synthesized by the reaction of m-chlorophenyl-phenylacetaldehyde with nitromethane in the presence of an alkali metal hydroxide. google.com This nitroalkanol can then be reduced to the corresponding amino alcohol, which is a close derivative of the target molecule.

Another related approach involves the synthesis of 3-methylamino-1-phenylpropanol, a key intermediate for other pharmaceutical compounds, starting from acetophenone, paraformaldehyde, and monomethylamine hydrochloride via a Mannich reaction, followed by reduction. google.com While not directly applicable for the primary amine, this highlights a common strategy for building similar backbones.

Reductive Amination Strategies for Amine Formation

Reductive amination is a cornerstone reaction for synthesizing amines from carbonyl compounds. researchgate.netorganic-chemistry.org This process typically involves the condensation of a ketone or aldehyde with ammonia to form an imine, which is then reduced in situ to the desired amine. researchgate.net

To synthesize this compound, the corresponding ketone, 1-(3-chlorophenyl)-3-phenylpropan-1-one, would be reacted with ammonia in the presence of a suitable reducing agent.

Key aspects of this strategy include:

Nitrogen Source: Ammonia is used for the synthesis of primary amines. organic-chemistry.orgnih.gov

Reducing Agents: A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and catalytic hydrogenation (e.g., H₂/Pd-C or Raney Nickel). google.comgoogle.comrsc.org

Reaction Conditions: The reaction conditions, such as pH and solvent, are optimized to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts. organic-chemistry.orgnih.gov For instance, maintaining a high pH enhances the availability of free ammonia. organic-chemistry.org

An alternative to direct reductive amination is the reduction of a nitro group that was incorporated earlier in the synthesis. For example, the reduction of 3-nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol using Raney nickel and hydrogen gas yields the corresponding amino alcohol, which can be further modified if necessary. google.comgoogleapis.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Substrates | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Common, inexpensive, requires careful pH control. |

| Sodium Cyanoborohydride (NaCNBH₃) | Aldehydes, Ketones | Milder than NaBH₄, effective at neutral pH. |

| Catalytic Hydrogenation (H₂/Catalyst) | Aldehydes, Ketones, Imines, Nitro groups | High efficiency, requires specialized equipment for handling hydrogen gas. google.com |

| α-Picoline-borane | Aldehydes, Ketones | Effective in various solvents, including water. |

Multi-Step Linear and Convergent Synthetic Routes

Linear Synthesis: In a linear approach, the starting materials are sequentially modified step-by-step until the final product is formed. quizlet.com A possible linear sequence could be:

Synthesis of 1-(3-chlorophenyl)-3-phenylpropan-1-one from chlorobenzene and 3-phenylpropanoyl chloride via Friedel-Crafts acylation.

Reductive amination of the resulting ketone with ammonia to yield the final product.

Convergent Synthesis: A convergent synthesis involves preparing different fragments of the molecule separately and then combining them near the end of the synthesis. vapourtec.com This is often more efficient for complex molecules. For the target compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a suitable 3-chlorophenyl derivative (e.g., 3-chlorobenzaldehyde).

Fragment B Synthesis: Preparation of a phenyl-containing two-carbon nucleophile (e.g., the enolate of ethylbenzene (B125841) or a related organometallic reagent).

Fragment Coupling: Reaction of Fragment A and Fragment B to form the carbon skeleton, followed by functional group manipulation to install the amine.

Investigation of Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound is primarily dictated by the primary amine moiety, which can act as both a base and a nucleophile.

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a focal point for various chemical transformations. chemrevise.orgmsu.edu

Basicity and Salt Formation: As a derivative of ammonia, the primary amine is a weak base and readily reacts with acids to form ammonium (B1175870) salts. This property is fundamental to the diastereomeric salt resolution method discussed previously and is also useful for dissolving the amine in aqueous acidic solutions. msu.edu

N-Alkylation: The amine can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. msu.edu However, this reaction can be difficult to control and often leads to a mixture of products, including the quaternary ammonium salt, due to the increasing nucleophilicity of the alkylated products. msu.edu

N-Acylation: Primary amines react cleanly with acyl chlorides or acid anhydrides to form N-substituted amides. chemrevise.org This is a common reaction used to protect the amine group or to synthesize various amide derivatives.

Formation of Sulfonamides: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or camphorsulfonyl chloride, yields sulfonamides. As demonstrated with a structurally similar amine, reacting this compound with a chiral sulfonyl chloride like (1R)-(+)-camphor-10-sulfonyl chloride would produce diastereomeric N-sulfonamides. nih.govresearchgate.net These derivatives are often crystalline and can be used for chiral resolution or for determining enantiomeric purity via NMR spectroscopy, as the different chemical environments of the diastereomers result in distinct signals. nih.govresearchgate.net

Formation of Imines (Schiff Bases): Primary amines can react with aldehydes or ketones in a condensation reaction to form imines. This reaction is reversible and is often a key step in reductive amination processes.

Transformations of the Chlorophenyl and Phenyl Moieties

The two aromatic rings of this compound offer distinct opportunities for chemical modification, primarily through electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The reactivity of each ring is influenced by the existing substituents.

The chlorophenyl moiety is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom. However, the chlorine atom itself can be a site for transformation. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, can be employed to replace the chlorine atom with various substituents. While specific studies on this compound are not prevalent in readily available literature, the reactivity of the chlorophenyl group in similar N-aryl amine structures is well-documented.

Metabolically, compounds containing a chlorophenyl group can undergo hydroxylation and potential dechlorination. For example, studies on the metabolism of 3-chlorobiphenyl (B164846) have shown the formation of hydroxylated and, notably, dechlorinated metabolites in human-relevant cell lines. nih.govacs.org This suggests that similar biotransformations could occur with this compound, leading to the formation of phenolic derivatives or even the corresponding phenylpropan-1-amine.

The phenyl moiety , being unsubstituted, is more susceptible to electrophilic aromatic substitution reactions compared to the chlorophenyl ring. Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can introduce a variety of functional groups onto this ring. The position of substitution (ortho, meta, or para) will be directed by the activating nature of the alkylamine side chain. In related phenethylamine (B48288) structures, the amino group, even when protonated, directs incoming electrophiles primarily to the ortho and para positions. wikipedia.orglkouniv.ac.in

| Transformation Type | Reagents and Conditions | Potential Products |

| Chlorophenyl Moiety | ||

| Suzuki Coupling | Pd catalyst, base, boronic acid (R-B(OH)₂) | 1-(3-Arylphenyl)-3-phenylpropan-1-amine |

| Buchwald-Hartwig Amination | Pd catalyst, base, amine (R₂NH) | 1-(3-(Dialkylamino)phenyl)-3-phenylpropan-1-amine |

| Metabolic Hydroxylation | Cytochrome P450 enzymes | 1-(3-Chloro-x-hydroxyphenyl)-3-phenylpropan-1-amine |

| Metabolic Dechlorination | Reductive enzymes | 1-Phenyl-3-phenylpropan-1-amine |

| Phenyl Moiety | ||

| Nitration | HNO₃, H₂SO₄ | 1-(3-Chlorophenyl)-3-(x-nitrophenyl)propan-1-amine |

| Bromination | Br₂, FeBr₃ | 1-(3-Chlorophenyl)-3-(x-bromophenyl)propan-1-amine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Chlorophenyl)-3-(x-acylphenyl)propan-1-amine |

Computational Chemistry and Molecular Modeling of 1 3 Chlorophenyl 3 Phenylpropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed for geometry optimization, a process that locates the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.netstackexchange.com For 1-(3-Chlorophenyl)-3-phenylpropan-1-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can predict key geometric parameters. nih.govijcps.org

The optimization process systematically adjusts the positions of the atoms until the forces on each atom are minimized, resulting in a stable, low-energy conformation. stackexchange.com The resulting data includes precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. While specific experimental data for this exact compound is scarce, theoretical calculations provide reliable estimates consistent with similar known structures. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Illustrative data based on typical values from DFT studies on similar molecules. ijcps.orgresearchgate.netresearchgate.net

| Parameter | Bond Type | Predicted Value |

| Bond Lengths | C-C (aromatic) | 1.39 Å |

| C-C (aliphatic) | 1.54 Å | |

| C-N | 1.47 Å | |

| C-Cl | 1.74 Å | |

| C-H | 1.09 Å | |

| N-H | 1.01 Å | |

| Bond Angles | C-C-C (aromatic) | 120.0° |

| C-C-C (aliphatic) | 109.5° | |

| C-N-H | 109.0° | |

| C-C-Cl | 119.5° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. libretexts.orglibretexts.org The two most critical orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wuxiapptec.comscience.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info Conversely, a small gap indicates that the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO may be distributed across the chlorophenyl ring due to the electron-withdrawing nature of the chlorine atom. scispace.comunl.edu Analysis of these frontier orbitals helps predict regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Predicted Electronic Properties of this compound Illustrative data based on typical values from DFT studies on similar chloro-aromatic amines. scispace.compastic.gov.pk

| Property | Predicted Value (eV) | Description |

| HOMO Energy | -6.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.30 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. |

| Ionization Potential | 6.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | 0.95 | The energy released when an electron is added to the molecule. |

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound arises from the rotation around its single bonds, particularly within the propane (B168953) chain connecting the two aromatic rings. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved through these rotations and their relative energies.

By systematically rotating the key dihedral angles (e.g., C-C-C-C and C-C-N-C) and calculating the energy of each resulting conformer, an energy landscape map can be generated. This map reveals the low-energy, stable conformations and the energy barriers that separate them. Studies on similar 1,3-diphenylpropane (B92013) structures show that conformers can range from extended (anti) to folded (gauche) arrangements of the phenyl groups. acs.orgacs.org The presence of the chloro-substituent and the amine group introduces additional steric and electronic factors that influence the conformational preferences of the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound, typically placed in a simulated box of solvent like water, can reveal how the molecule explores its conformational space at a given temperature and pressure. nih.govnih.gov This analysis provides information on the stability of different conformers, the flexibility of the propane linker, and the formation and lifetime of intramolecular and intermolecular hydrogen bonds involving the amine group and water molecules. researchgate.net

Ligand-Based and Structure-Based Approaches for Molecular Interaction Prediction

Understanding how a molecule interacts with biological macromolecules is crucial for applications in drug discovery and toxicology. Both ligand-based and structure-based computational methods are used to predict these interactions.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov Given the structural similarity of this compound to known psychoactive compounds, logical protein targets for docking studies include the monoamine transporters (MATs), such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). figshare.comfrontiersin.orgnih.gov

In a theoretical docking study, a 3D model of the target protein is used as a receptor. The ligand is then computationally placed into the protein's binding site in numerous possible conformations and orientations. A scoring function estimates the binding affinity for each pose, with lower scores typically indicating stronger binding. mdpi.com These studies can identify key interactions, such as hydrogen bonds between the ligand's amine group and polar residues in the binding site, or hydrophobic interactions involving the phenyl rings. nih.govmdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with Monoamine Transporters Hypothetical data based on docking studies of similar compounds. figshare.commdpi.com

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin Transporter (SERT) | -9.5 | Asp98, Tyr176, Phe335 |

| Dopamine Transporter (DAT) | -8.8 | Asp79, Ser149, Phe326 |

| Norepinephrine Transporter (NET) | -9.1 | Asp75, Tyr152, Phe317 |

Pharmacophore Modeling and Virtual Screening (Theoretical Investigations)

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the three-dimensional arrangement of essential molecular features required for biological activity. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points a molecule needs to bind effectively to a biological target.

Theoretical Application to this compound:

Should a set of biologically active analogs of this compound be identified, a pharmacophore model could be developed. The process would involve:

Conformational Analysis: Generating a wide range of possible 3D shapes (conformers) for the active molecules.

Feature Identification: Identifying key chemical features within the structure of this compound and its analogs. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

Positive Ionizable (PI) or Cationic centers

Negative Ionizable (NI) or Anionic centers

Model Generation and Validation: Aligning the conformers of active molecules to find a common 3D arrangement of these features. A robust model would be able to distinguish known active compounds from inactive ones.

For this compound, a hypothetical pharmacophore model would likely include features corresponding to its key structural components: the primary amine (potential Hydrogen Bond Donor and Positive Ionizable center), the two aromatic rings (Aromatic and Hydrophobic features), and the chloro-substituent (which can modulate electronic and hydrophobic properties).

Virtual Screening:

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds. This process, known as virtual screening, aims to identify novel molecules that match the pharmacophore's spatial and chemical features and are therefore predicted to be biologically active. Hits from this screening would then be prioritized for further computational analysis, such as molecular docking, before being considered for chemical synthesis and biological testing.

Preclinical Research: Molecular and Mechanistic Investigations of 1 3 Chlorophenyl 3 Phenylpropan 1 Amine

Enzyme Interaction and Modulation Studies

The interaction of 1-(3-Chlorophenyl)-3-phenylpropan-1-amine with metabolic enzymes is a critical area of preclinical research, providing insights into its potential pharmacokinetic profile and drug-drug interaction liabilities.

Cytochrome P450 (CYP) Enzyme Inhibition/Induction Profiling (In Vitro)

In vitro studies using human liver microsomes or recombinant CYP enzymes are essential for determining a compound's potential to inhibit or induce major drug-metabolizing enzymes. nih.gov Inhibition of CYP enzymes is a primary cause of adverse drug-drug interactions. nih.gov Such studies typically determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for major isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov

The standard methodology involves incubating the test compound across a range of concentrations with human liver microsomes in the presence of specific probe substrates for each CYP isoform. bioivt.com The rate of metabolite formation from the probe substrate is then measured, often via LC-MS/MS, to quantify the extent of inhibition. bioivt.com These assays can distinguish between direct, time-dependent, and metabolism-dependent inhibition. bioivt.com

Despite the importance of this profiling, specific in vitro data detailing the inhibitory or inductive effects of this compound on cytochrome P450 enzymes were not available in the reviewed scientific literature. Further investigation would be required to characterize its interaction profile with these crucial metabolic enzymes.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are important targets in neuropharmacology. mdpi.com Inhibitors of MAO can prolong the action of neurotransmitters like dopamine (B1211576) and serotonin (B10506). nih.gov Preclinical studies often assess a compound's ability to inhibit these two isoforms to determine its potency and selectivity.

While specific MAO inhibition data for this compound is not detailed in the available literature, studies on structurally related compounds indicate that molecules with a chloro-substituted phenyl ring and an amine group can interact with MAO enzymes. For instance, research has shown that certain chlorinated phenoxy-ethyl cyclopropylamines preferentially inhibit the MAO-A isoform. capes.gov.br Conversely, a 4-chlorophenyl analog of 1-methyl-3-phenyl-Δ3-pyrroline has been identified as an irreversible inhibitor of MAO-B. nih.gov These findings suggest that the this compound scaffold has the potential for MAO inhibition, although its specific activity and isoform selectivity remain to be experimentally determined.

Below is a summary of findings for structurally related compounds:

Table 1: MAO Inhibition by Analogs

| Compound | Target Enzyme | Type of Inhibition |

|---|---|---|

| N-[2-(o-chlorophenoxy)-ethyl]cyclopropylamine | MAO-A | Preferential Inhibition |

| 4-chlorophenyl analogue of 1-methyl-3-phenyl-Δ3-pyrroline | MAO-B | Irreversible Inhibition |

Structure-Activity Relationship (SAR) Studies: Elucidating Molecular Determinants of Activity

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR investigations would focus on how modifications to its core structure affect its interactions with biological targets.

Positional Scanning and Substituent Effects on Molecular Interactions

The specific arrangement of substituents on the aromatic rings of this compound is predicted to be a key determinant of its biological activity. The presence and position of the chlorine atom on one of the phenyl rings are particularly significant.

Chlorine Substituent: The 3-position (meta) of the chlorine atom influences the electronic properties and conformation of the phenyl ring. Halogen atoms can engage in halogen bonding and alter the lipophilicity of the molecule, which can impact membrane permeability and binding affinity to protein targets. In other classes of compounds, such as pyridazinobenzylpiperidine derivatives, a 3-chloro substituent has been shown to confer potent MAO-B inhibition.

SAR studies on related scaffolds, such as 3-phenylpropane-1,2-diamine, have been conducted to develop inhibitors for other enzymes like aminopeptidase (B13392206) N, demonstrating that the phenylpropane core is a versatile scaffold for designing biologically active molecules. researchgate.net

Stereochemical Influence on Molecular Interactions

The this compound molecule contains a chiral center at the C-1 position of the propane (B168953) chain, where the amine group is attached. This means the compound can exist as two distinct enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

The differential activity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer may fit optimally into a binding site, leading to a potent biological effect, while the other may bind less effectively or not at all.

While specific studies on the differential activity of the (R) and (S) enantiomers of this compound were not found, research on related structures underscores the importance of stereochemistry. For example, methods have been developed for the enantiopure synthesis of related 1-phenylpropan-2-amines using transaminases, allowing for the selective production of either the (R) or (S) enantiomer. rsc.org This ability to isolate pure enantiomers is a critical step in evaluating the stereochemical influence on molecular interactions and identifying the more active and potentially safer stereoisomer for further development.

Synthesis and Biological Evaluation of Structural Analogues and Derivatives of 1 3 Chlorophenyl 3 Phenylpropan 1 Amine

Design Principles for Analogues Incorporating Structural Modifications

The design of analogues of 1-(3-Chlorophenyl)-3-phenylpropan-1-amine is guided by established principles of medicinal chemistry, aiming to probe the structure-activity relationships (SAR) by systematically altering different parts of the molecule. mdpi.comcuny.edu These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties by changing its steric, electronic, and hydrophobic characteristics.

Alterations to the Chlorophenyl Moiety

The 3-chlorophenyl group is a critical component for molecular recognition. Modifications to this ring are designed to explore the electronic and steric requirements of its corresponding binding pocket.

Positional Isomerism: Moving the chloro substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly impact the molecule's conformation and its ability to fit within a target's binding site.

Halogen Substitution: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine) allows for fine-tuning of electronic properties (electronegativity, polarizability) and lipophilicity. Fluorine, for instance, can act as a hydrogen bond acceptor and may block metabolic oxidation.

Modifications to the Phenyl Moiety

The terminal phenyl ring offers another site for modification to explore interactions within its specific sub-pocket. Introducing substituents on this ring can enhance binding affinity through additional hydrophobic, van der Waals, or hydrogen bonding interactions.

Para-Substitution: Adding small, lipophilic groups such as methyl or electron-rich groups like methoxy (B1213986) at the 4-position is a common strategy.

Exploring Other Positions: Substitutions at the ortho- and meta-positions can provide insights into the steric tolerance of the binding site.

Bioisosteric Replacement: The phenyl ring itself could be replaced with other aromatic systems, such as heteroaromatic rings (e.g., pyridine, thiophene), to introduce potential new interaction points like hydrogen bond donors or acceptors. sioc-journal.cn

Substitutions and Transformations on the Propanamine Backbone

The three-carbon chain connecting the two aromatic rings and the amine group provides conformational flexibility. Modifications to this backbone can constrain the molecule into a more active conformation or introduce new functional groups for additional interactions.

Alkylation: Introducing methyl or other small alkyl groups on the carbon atoms of the propane (B168953) chain can restrict rotation, potentially locking the molecule in a bioactive conformation.

Hydroxylation: The introduction of a hydroxyl group can provide a key hydrogen bond donor/acceptor, potentially increasing binding affinity and altering solubility. googleapis.com For example, the reduction of a related oxo-propanamine to its corresponding alcohol derivative has been shown to significantly alter biological activity, highlighting the importance of this position. nih.gov

Chain Homologation/Truncation: Altering the length of the linker between the amine and the phenyl ring can assess the optimal distance required for binding between key interaction points on the target protein.

Derivatization of the Amine Functionality

The primary amine is a key functional group, often involved in a salt bridge or hydrogen bonding interaction. Its basicity and steric environment are critical for activity.

N-Alkylation: Conversion of the primary amine to a secondary (e.g., N-methyl, N-ethyl) or tertiary amine (e.g., N,N-dimethyl) can modulate its pKa and steric bulk. nih.govresearchgate.net

N-Acylation: Introducing an acyl group can neutralize the basicity of the amine and provide additional interaction points.

Incorporation into a Heterocycle: The amine can be incorporated into a heterocyclic ring system, such as a piperidine (B6355638) or piperazine, a strategy often used in the development of related arylpiperazine compounds. globalresearchonline.netnih.govgoogle.com This significantly alters the conformational profile and potential interactions.

Table 1: Design Principles and Rationale for Analogue Synthesis

| Molecular Moiety | Modification Strategy | Rationale |

|---|---|---|

| Chlorophenyl Moiety | Change Cl position (ortho, para) | Probe steric fit and conformational effects. |

| Substitute Cl with F, Br | Fine-tune lipophilicity and electronic properties. | |

| Add Me, OMe, CF3 groups | Evaluate impact of electron-donating/withdrawing groups. mdpi.com | |

| Phenyl Moiety | Add substituents (e.g., 4-Me, 4-OMe) | Explore additional hydrophobic or polar interactions. frontiersin.org |

| Replace with heterocycle (e.g., pyridine) | Introduce new hydrogen bonding capabilities. sioc-journal.cn | |

| Propanamine Backbone | Introduce hydroxyl or methyl groups | Alter conformation and add potential H-bonding sites. nih.gov |

| Vary chain length | Determine optimal distance for binding interactions. | |

| Amine Functionality | N-alkylation (secondary, tertiary amines) | Modify basicity (pKa) and steric hindrance. nih.gov |

| Incorporate into a heterocycle | Constrain conformation and introduce new interaction vectors. globalresearchonline.net |

Synthetic Strategies for Derivative Libraries

The efficient synthesis of a diverse library of analogues is crucial for systematic SAR studies. Several robust synthetic methodologies can be employed, often in a combinatorial fashion, to generate the designed derivatives. frontiersin.orgresearchgate.net

A common retrosynthetic approach starts with a suitable ketone precursor. For instance, 1-(3-chlorophenyl)-3-phenylpropan-1-one can serve as a key intermediate. This ketone can be synthesized via a Friedel-Crafts acylation of chlorobenzene (B131634) with 3-phenylpropanoyl chloride. From this intermediate, a library of amines can be generated through reductive amination. researchgate.net

Key Synthetic Steps:

Ketone Synthesis: The core ketone intermediate can be modified. For example, using different substituted phenylpropanoyl chlorides or substituted chlorobenzenes in the Friedel-Crafts reaction allows for the introduction of diversity in both aromatic rings.

Reductive Amination: This is a powerful method for generating the amine derivatives. The ketone intermediate is reacted with a primary or secondary amine (or ammonia (B1221849) for the parent primary amine) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. nih.govmdpi.com This one-pot reaction is amenable to parallel synthesis, allowing for the rapid creation of a library with diverse amine functionalities (primary, secondary, tertiary, and heterocyclic).

Suzuki and other Cross-Coupling Reactions: To introduce diversity on the aromatic rings at a later stage, a bromo- or iodo-substituted precursor could be used. Suzuki or other palladium-catalyzed cross-coupling reactions would then allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. nih.gov

Post-Synthesis Derivatization: Once the core propanamine structure is formed, the primary or secondary amine can be further modified through standard N-alkylation or N-acylation reactions to complete the library. researchgate.net

Comparative Molecular Interaction Profiling of Analogues

To rationalize the SAR data and guide further design, computational methods such as molecular docking are employed. uns.ac.id These techniques predict the preferred binding pose and interaction energies of the synthesized analogues within the active site of a specific biological target, such as a receptor, enzyme, or transporter.

By docking a series of analogues, a comparative profile can be established. For example, the model might show that the 3-chlorophenyl ring sits (B43327) within a hydrophobic pocket, where the chlorine atom makes a favorable halogen bond or hydrophobic contact. Moving the chlorine to the 2-position could introduce a steric clash, explaining a potential loss of activity. Similarly, the model could reveal a hydrogen bond acceptor near the terminal phenyl ring, suggesting that adding a hydroxyl or methoxy group at the para-position would be beneficial. researchgate.net

The amine group is often predicted to form a crucial salt bridge with an acidic residue (e.g., aspartate or glutamate) in the active site. Docking studies can predict how N-alkylation or acylation would affect this interaction through steric hindrance or the loss of hydrogen bond donors. nih.gov

Table 2: Hypothetical Molecular Docking Profile of Selected Analogues

This table presents a hypothetical comparative analysis of designed analogues against a putative protein target, illustrating how structural changes might influence binding energy and key molecular interactions.

| Compound Analogue | Modification | Predicted Binding Energy (kcal/mol) | Predicted Key Interactions |

|---|---|---|---|

| Parent Compound | This compound | -8.5 | Salt bridge (NH3+), π-π stacking (phenyl), hydrophobic (chlorophenyl). |

| Analogue 1 | 4'-Methoxy on phenyl ring | -9.1 | Additional H-bond with Serine residue; enhanced π-π stacking. |

| Analogue 2 | 2-Chloro isomer | -7.2 | Steric clash with Leucine residue; suboptimal hydrophobic contact. |

| Analogue 3 | N,N-dimethyl derivative | -7.9 | Loss of H-bond donors; retained ionic interaction but with altered geometry. |

| Analogue 4 | β-Hydroxy on propane chain | -8.9 | New H-bond with Aspartate backbone; favorable conformation. |

By integrating rational design, efficient synthetic strategies, and computational profiling, the therapeutic potential of the this compound scaffold can be systematically explored and optimized.

Differential Binding Affinities Across Receptor and Transporter Panels

The binding profiles of structural analogues of this compound reveal significant variability in their affinities for different biological targets, particularly monoamine transporters such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT). Structure-activity relationship (SAR) studies on a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, which share the core 3-phenylpropan-1-amine scaffold, have provided valuable insights into how substitutions on the phenyl rings influence binding affinity and selectivity. drugbank.comnih.gov

For instance, the (2R,3S)-isomer of a 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol derivative demonstrated potent inhibition of the norepinephrine transporter with an IC50 value of 28 nM. nih.gov This compound also exhibited a 13-fold selectivity over the serotonin transporter, highlighting the potential for achieving transporter-specific interactions through stereochemical control and specific substitutions. nih.gov Further exploration of substitutions on both the 3-phenyl group and the indole (B1671886) moiety of this scaffold led to the discovery of a compound with an IC50 value of 4 nM for NET inhibition and an 86-fold selectivity over SERT. drugbank.com

These findings underscore the critical role of the substitution pattern on the aromatic rings in determining both the potency and selectivity of these compounds for monoamine transporters. The presence and position of substituents, such as the chloro group in this compound, are expected to significantly modulate these binding affinities.

Table 1: Binding Affinities (IC50, nM) of Selected 1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol Analogues

| Compound | NET IC50 (nM) | SERT IC50 (nM) | Selectivity (SERT/NET) |

|---|---|---|---|

| (2R,3S)-Isomer | 28 | 364 | 13 |

| Compound 20 | 4 | 344 | 86 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2009. drugbank.comnih.gov

Elucidation of Specific Pharmacophoric Features

The essential structural features required for the biological activity of this compound analogues can be deduced from SAR studies of related compounds. A pharmacophore model for these monoamine transporter inhibitors typically includes a protonatable amine, an aromatic ring, and a specific spatial arrangement of these groups.

The core 3-phenylpropan-1-amine scaffold provides the fundamental framework for interaction with the transporter binding sites. Key pharmacophoric elements identified from related series include:

A Basic Amine Group: This is crucial for forming an ionic interaction with a conserved aspartate residue within the transporter's binding pocket.

Two Aromatic Rings: The 3-chlorophenyl and the phenyl groups likely engage in hydrophobic and/or π-π stacking interactions with aromatic amino acid residues in the transporter. The substitution pattern on these rings is a key determinant of affinity and selectivity.

A Flexible Propyl Chain: The three-carbon chain allows for optimal positioning of the amine and aromatic groups within the binding site.

Stereochemistry: As demonstrated by the different activities of isomers of related compounds, the stereochemistry at the chiral center (C1 of the propan-1-amine) is critical for potent and selective inhibition. nih.gov

The 3-chloro substituent on the phenyl ring of the target compound is a significant feature. In related series of monoamine transporter inhibitors, halogen substitutions have been shown to influence binding affinity and selectivity, often by altering the electronic properties of the aromatic ring and providing additional points of interaction within the binding pocket.

In Vitro Assessment of Mechanistic Pathways for Analogues (e.g., transporter modulation, enzyme inhibition)

The in vitro assessment of the mechanistic pathways of this compound analogues primarily focuses on their ability to modulate the function of monoamine transporters. These compounds are typically evaluated for their inhibitory effects on the uptake of neurotransmitters like norepinephrine and serotonin into synaptosomes or cells expressing the respective transporters. drugbank.comnih.gov

Beyond transporter inhibition, related structures have been investigated for other biological activities. For example, derivatives of 1,3-diphenylpropane (B92013) have been synthesized and evaluated for their cytotoxic effects and as selective cyclooxygenase (COX-2) inhibitors. nih.govresearchgate.net For instance, a series of 1,3-diphenyl-3-(phenylamino)propan-1-ones were identified as selective COX-2 inhibitors, with one compound exhibiting an IC50 of 0.18 μM against the COX-2 enzyme. researchgate.net While these activities are distinct from monoamine transporter inhibition, they highlight the potential for the 1,3-diphenylpropane scaffold to interact with a range of biological targets, depending on the specific functional groups present.

Further in vitro studies could explore the potential of this compound analogues to act as substrates for, or allosteric modulators of, monoamine transporters, which would provide a more detailed understanding of their mechanism of action. Additionally, screening against a broader panel of enzymes and receptors would help to fully characterize their pharmacological profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-phenylpropan-1-amine, and how do reaction conditions influence yield?

- Methodology : Reductive amination is a common approach, using precursors like 3-chlorophenylacetone and phenylpropylamine derivatives. Catalytic hydrogenation (e.g., with Pd/C or Raney Ni) or metal hydrides (e.g., NaBH4, LiAlH4) can reduce imine intermediates. Reaction parameters such as solvent polarity (ethanol vs. THF), temperature (60–100°C), and stoichiometric ratios of reagents significantly affect yields. For example, LiAlH4 in anhydrous THF under reflux achieves ~70% yield but requires rigorous moisture exclusion .

- Data Validation : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Techniques :

- NMR : H and C NMR confirm regiochemistry (e.g., splitting patterns for aromatic protons at 3-chloro vs. phenyl groups). F NMR (if fluorinated analogs exist) detects electronic effects .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]) and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with amine groups) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?

- Solubility : The compound is lipophilic, with limited solubility in water (<0.1 mg/mL at 25°C) but high solubility in DMSO, DMF, or dichloromethane. Additives like cyclodextrins or surfactants (e.g., Tween-80) improve aqueous dispersion for biological assays .

- Stability : Store under inert gas (N or Ar) at −20°C to prevent oxidation. Amine groups are prone to hygroscopic degradation; Karl Fischer titration monitors moisture content .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and guide synthetic optimization?

- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Transition state analysis (e.g., for reductive amination) optimizes catalyst-substrate interactions. For example, B3LYP/6-31G(d) simulations reveal steric hindrance at the 3-chloro position, favoring specific reaction pathways .

- Validation : Compare computed IR spectra with experimental data to validate models. Use Gaussian or ORCA software for simulations .

Q. How do researchers resolve contradictions in spectroscopic data for structural analogs (e.g., regioisomers)?

- Case Study : For analogs like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one, conflicting H NMR signals arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) or NOESY experiments distinguish between static and dynamic structural ambiguities .

- Advanced Techniques : 2D NMR (HSQC, HMBC) correlates H and C signals to confirm connectivity. Synchrotron XRD provides sub-Å resolution for challenging crystals .

Q. What strategies mitigate byproduct formation during scale-up from milligram to gram synthesis?

- Process Optimization :

- Flow Chemistry : Continuous flow reactors (e.g., microreactors) enhance heat/mass transfer, reducing side reactions like over-reduction or dimerization .

- Catalyst Screening : Immobilized catalysts (e.g., polymer-supported Pd nanoparticles) improve recyclability and reduce metal leaching .

- Analytical QC : In-line PAT (Process Analytical Technology) tools, such as Raman spectroscopy, monitor reaction kinetics in real time .

Q. How does the electronic effect of the 3-chloro substituent influence pharmacological activity in structure-activity relationship (SAR) studies?

- SAR Framework :

- Electron-Withdrawing Effects : The 3-Cl group decreases electron density on the phenyl ring, altering binding affinity to targets like serotonin receptors. Compare with 4-Cl or 2-Cl analogs via radioligand assays .

- Bioisosteric Replacement : Replace Cl with CF or F to assess changes in logP, metabolic stability (CYP450 assays), and membrane permeability (Caco-2 cell models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.